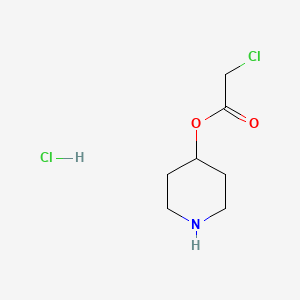

4-Piperidinyl 2-chloroacetate hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-yl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c8-5-7(10)11-6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDJDOLZRFKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The mode of action of these compounds generally involves interactions with various biological targets, leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

4-Piperidinyl 2-chloroacetate hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, binding to the active site of cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of metabolites with different biological activities . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.

Biological Activity

4-Piperidinyl 2-chloroacetate hydrochloride is a synthetic compound derived from piperidine, known for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It exists as a hydrochloride salt, which enhances its solubility in water and stability in various environments. The compound features a piperidinyl group attached to a chloroacetate moiety, contributing to its unique biological properties.

Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions such as Alzheimer’s disease, where cholinergic deficits are prominent.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 4-Piperidinyl 2-chloroacetate | Acetylcholinesterase Inhibition | Enhances cholinergic transmission |

| Donepezil | Acetylcholinesterase Inhibition | More selective for AChE; complex structure |

| Galantamine | Dual action on nicotinic and muscarinic receptors | Natural product; multiple targets |

Neuropharmacological Applications

- Cognitive Enhancement : Due to its role as an acetylcholinesterase inhibitor, this compound has been investigated for its potential to improve cognitive function in neurodegenerative diseases like Alzheimer's. Studies show that it effectively binds to acetylcholinesterase enzymes, inhibiting their activity and potentially leading to cognitive improvements.

- Neuroprotection : The compound's ability to modulate cholinergic activity suggests it may also have neuroprotective effects, helping to safeguard neurons from degeneration associated with various neurological disorders.

Case Studies and Research Findings

- A study demonstrated that this compound significantly improved memory retention in animal models subjected to cognitive impairment induced by scopolamine. The results indicated a marked increase in acetylcholine levels, correlating with improved performance in memory tasks.

- Another investigation highlighted the compound's efficacy in reducing oxidative stress markers in neuronal cells, further supporting its potential as a neuroprotective agent .

Safety and Toxicity Profile

While the biological activity of this compound is promising, understanding its safety profile is crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safe usage parameters .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-piperidinyl 2-chloroacetate hydrochloride. These compounds have shown efficacy in inducing apoptosis and cytotoxicity in various cancer cell lines. For instance, certain piperidine derivatives demonstrated enhanced activity against hypopharyngeal tumor cells compared to traditional agents like bleomycin, suggesting a promising avenue for cancer therapy development .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer’s. The introduction of piperidine moieties has been shown to improve the pharmacokinetic properties of lead compounds, enhancing their brain exposure and therapeutic efficacy .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and fungi such as Aspergillus and Candida. The mechanism involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine + Chloroacetyl chloride | Reflux in organic solvent | High |

| 2 | Hydrochloric acid | Neutralization | Moderate |

| 3 | Crystallization | Cooling in solvent | High |

These synthetic pathways highlight the versatility of piperidine derivatives in organic synthesis, enabling the production of compounds with tailored biological activities.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anticancer Screening

A study evaluated the cytotoxic effects of a series of piperidine derivatives on various cancer cell lines. Results indicated that compounds with the piperidinyl moiety exhibited superior activity compared to non-piperidine analogs, supporting their use as scaffolds for novel anticancer agents . -

Case Study 2: Alzheimer’s Disease Inhibition

Research focused on dual inhibitors incorporating piperidine structures demonstrated significant AChE inhibition and improved cognitive function in animal models of Alzheimer’s disease. These findings suggest that compounds like this compound could lead to new therapeutic strategies for neurodegenerative disorders . -

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that derivatives containing the piperidinyl group showed potent effects against resistant strains of bacteria and fungi, indicating their potential as lead compounds in antibiotic development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetate moiety serves as an electrophilic site for nucleophilic substitution. Key reactions include:

Reaction with Amines

-

Primary/secondary amines replace the chlorine atom via SN2 mechanisms, forming substituted acetamide derivatives.

-

Example: Reaction with piperidine yields bis-piperidinylacetate derivatives under reflux in ethanol (80°C, 6 hrs).

Reaction with Thiols

-

Thiol-containing compounds (e.g., thiourea) generate thioether products.

-

Conditions: K₂CO₃ in DMF, room temperature, 12 hrs.

Reaction with Alcohols

-

Methanol or ethanol substitution forms methyl/ethyl acetates.

-

Catalyst: Triethylamine; Yield: 70–85%.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Concentrated HCl (6M) at 60°C cleaves the ester into chloroacetic acid and 4-piperidinol hydrochloride.

-

Reaction time: 4–6 hrs; Yield: 88%.

Basic Hydrolysis

-

NaOH (1M) at 25°C produces sodium chloroacetate and 4-piperidinol.

-

Rate constant (k): 0.12 L·mol⁻¹·min⁻¹.

Acylation and Alkylation

The piperidine nitrogen acts as a nucleophile in alkylation/acylation reactions:

Acylation with Acid Chlorides

-

Reacts with acetyl chloride to form N-acetyl-piperidinyl chloroacetate.

Alkylation with Haloalkanes

-

Ethyl bromide alkylates the piperidine nitrogen, forming quaternary ammonium salts.

Cyclization Reactions

Under specific conditions, the compound participates in cyclization:

Formation of Heterocycles

-

Reacts with 2-bromoacetophenone in DMF to yield thieno[2,3-c]isoquinoline derivatives.

Stability and Degradation

Thermal Stability

-

Decomposes at 220°C, releasing HCl gas and forming polymeric residues.

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradants |

|---|---|---|

| 2 | 48 hrs | Chloroacetic acid |

| 7.4 | 120 hrs | Piperidinyl derivatives |

| 10 | 24 hrs | Sodium chloroacetate |

Data compiled from

Catalytic Reactions

Palladium-Catalyzed Cross-Coupling

-

Suzuki coupling with arylboronic acids produces biaryl derivatives.

Enzymatic Hydrolysis

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Amine Substitution | Piperidine, EtOH, 80°C | Bis-piperidinylacetate | 82 |

| Acidic Hydrolysis | 6M HCl, 60°C | Chloroacetic acid + 4-piperidinol | 88 |

| Alkylation | Ethyl bromide, CH₃CN | Quaternary ammonium salt | 68 |

| Cyclization | 2-Bromoacetophenone, DMF | Thieno[2,3-c]isoquinoline | 72 |

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride Derivatives

Example Compound : Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS: 1630907-26-4)

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molar Mass : 221.72 g/mol .

- Key Differences :

- Substitution: A methyl group at the 3-position of the piperidine ring increases steric hindrance compared to the unsubstituted piperidine in the target compound.

- Ester Group: The ethyl ester (vs. 2-chloroacetate) reduces electrophilicity, impacting reactivity in acyl transfer reactions.

- Applications : Used in synthesizing analogs of acetylcholinesterase inhibitors, similar to donepezil derivatives .

Piperidine-Based Acetylcholinesterase Inhibitors

Example Compound : Donepezil hydrochloride (Aricept®)

- Molecular Formula: C₂₄H₂₉NO₃·HCl

- Molar Mass : 415.96 g/mol .

- Key Differences: Structural Complexity: Donepezil features a benzyl-substituted piperidine linked to an indanone moiety, enabling strong binding to acetylcholinesterase. Pharmacological Role: Unlike 4-piperidinyl 2-chloroacetate hydrochloride, donepezil is a clinically approved drug for Alzheimer’s disease .

Quaternary Ammonium Salts with Chloroacetate Esters

Example Compound : Benzyl 2-chloroacetate-based quaternary ammonium salts

Physicochemical and Functional Comparisons

Physicochemical Properties

Preparation Methods

Preparation of Piperidine Derivatives

A crucial precursor is often 4-piperidone or related piperidine compounds. For example, a patented process for preparing 4-piperidone hydrochloride hydrate involves:

- Etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in the presence of an acid catalyst (p-toluene sulphonic acid) at controlled temperatures (25-64 °C) to form N-Carbethoxy-4,4-dimethoxypiperidine.

- Subsequent hydrolysis and purification steps yield 4-piperidone hydrochloride hydrate with high purity and yield (approx. 86%).

This step is critical as it provides a high-quality piperidine core for further functionalization.

Introduction of the 2-Chloroacetate Group

The 2-chloroacetate group is typically introduced by alkylation reactions using chloroacetate salts such as sodium chloroacetate or chloroacetyl chloride derivatives. A representative method includes:

- Reacting piperidine derivatives with alkali metal haloacetates (e.g., sodium chloroacetate) in the presence of base catalysts like potassium t-butoxide.

- The reaction is carried out under inert atmosphere (nitrogen) and controlled elevated temperatures (75-80 °C) in solvents such as t-butanol.

- The reaction mixture is carefully controlled with stepwise addition of reagents over several hours to maximize yield and purity.

- Post-reaction, distillation and pH adjustment steps are performed to isolate the desired chloroacetate product.

This method ensures efficient alkylation while minimizing side reactions.

Formation of Hydrochloride Salt

After the alkylation step, the free base form of 4-piperidinyl 2-chloroacetate is converted to its hydrochloride salt by:

- Treatment with concentrated hydrochloric acid (HCl), often in ethanol or other suitable solvents.

- Controlled cooling and stirring to precipitate the hydrochloride salt.

- Filtration and washing with ethanol/ether mixtures to purify the product.

- Drying under vacuum to obtain the final hydrochloride salt with high purity.

This salt formation step improves the compound's stability and handling properties.

Experimental Data and Optimization Findings

Notes on Reaction Parameters and Their Effects

- Catalyst Quantity: In the etherification step, the amount of p-toluene sulphonic acid (PTSA) significantly influences yield. Optimal catalyst quantity (7.5 g for 500 g substrate) maximizes yield (~83%), while deviations reduce it to 54-70%.

- Temperature Control: Both etherification and hydrolysis steps require strict temperature regulation to avoid side reactions and degradation.

- Reagent Purity: Use of high-purity starting materials (e.g., sodium chloroacetate 95%, potassium t-butoxide 97%) is essential to achieve high product purity.

- Solvent Choice: Methanol and isopropyl alcohol are preferred for their solvent properties and ease of removal; t-butanol is used in alkylation for its stability under basic conditions.

- Atmosphere: Inert nitrogen atmosphere during alkylation prevents oxidation and side reactions.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Piperidinyl 2-chloroacetate hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, reacting piperidine derivatives with chloroacetyl chloride under controlled anhydrous conditions, followed by hydrochloric acid neutralization to yield the hydrochloride salt. Key considerations include maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis of reactive intermediates and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to chloroacetyl chloride). Post-synthesis purification via recrystallization using ethanol/water mixtures is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the piperidinyl ring (δ 1.4–2.8 ppm) and chloroacetate moiety (δ 4.2–4.6 ppm).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98%).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] at m/z 208.6).

- Elemental Analysis : Ensures stoichiometric Cl content (theoretical ~17.2%) .

Q. How can solubility and stability be evaluated for this compound in aqueous buffers?

Methodological Answer:

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy (λ = 260 nm).

- Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH. Monitor degradation by HPLC at intervals (0, 1, 3, 7 days). Adjust pH to 4–6 to minimize hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound?

Methodological Answer: The synthesis typically proceeds via a two-step mechanism:

Nucleophilic Attack : Piperidine’s amine group reacts with chloroacetyl chloride, displacing chloride to form 4-Piperidinyl 2-chloroacetate.

Salt Formation : Hydrochloric acid protonates the tertiary amine, forming the hydrochloride salt.

Kinetic studies (e.g., using N-labeled piperidine) and DFT calculations can elucidate transition states and rate-limiting steps. Competing pathways, such as over-alkylation, are mitigated by slow reagent addition .

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Impurities in Starting Materials : Use HPLC-grade reagents and pre-purify piperidine via distillation.

- Temperature Gradients : Optimize using jacketed reactors with precise thermocouples (±1°C).

- Catalytic Traces : Chelate metal impurities (e.g., Fe) with EDTA.

Replicate experiments under DOE (Design of Experiments) frameworks to identify critical factors (e.g., pH, solvent polarity) .

Q. What strategies are recommended for analyzing degradation products under varying pH conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours.

- LC-MS/MS Analysis : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Major degradation products include piperidine (m/z 86.1) and chloroacetic acid (m/z 94.5).

- Mechanistic Insights : Hydrolysis follows pseudo-first-order kinetics; Arrhenius plots predict shelf-life .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Simulate interactions with target receptors (e.g., sigma-1) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol).

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC data. Validate predictions via in vitro assays (e.g., radioligand displacement) .

Experimental Design & Data Analysis

Q. How to design a study assessing the compound’s role in modulating enzyme activity?

Methodological Answer:

- Inhibitory Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).

- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC using nonlinear regression (GraphPad Prism).

- Control Experiments : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., Z-Pro-Prolinal).

- Statistical Validation : Triplicate runs with ANOVA and post-hoc Tukey tests (p <0.05) .

Q. What methodologies address batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- Design Space Exploration : Use response surface methodology (RSM) to define optimal parameters (e.g., 20–25°C, 6–8 hr reaction time).

- Quality-by-Design (QbD) : Validate critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphism (PXRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.